Carbazochrome

説明

特性

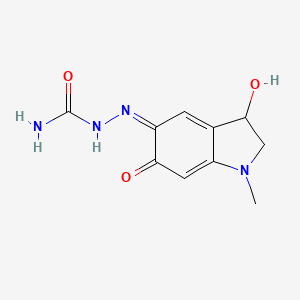

IUPAC Name |

(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCSSDNTQJGTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048310 | |

| Record name | Carbazochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-81-8 | |

| Record name | Carbazochrome [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carbazochrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbazochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazochrome | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOCHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81F061RQS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Carbazochrome from Adrenaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of carbazochrome, a hemostatic agent, from its precursor, adrenaline (epinephrine). The synthesis is a two-step process involving the oxidation of adrenaline to the unstable intermediate, adrenochrome, followed by its conversion to the more stable this compound through a condensation reaction with semicarbazide. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway

The synthesis of this compound from adrenaline proceeds through two primary chemical transformations:

-

Oxidation of Adrenaline to Adrenochrome: The first step involves the oxidation of the catechol moiety of the adrenaline molecule to form an ortho-quinone, which then undergoes intramolecular cyclization to yield adrenochrome. This reaction is highly sensitive and can be influenced by the choice of oxidizing agent and reaction conditions. Common oxidizing agents include silver (I) oxide (Ag₂O), potassium ferricyanide (K₃[Fe(CN)₆]), and persulfates.

-

Formation of this compound (Adrenochrome Monosemicarbazone): Due to its inherent instability, adrenochrome is typically not isolated in its pure form in industrial synthesis. Instead, it is immediately reacted with a stabilizing agent. In the synthesis of this compound, this is achieved by a condensation reaction with semicarbazide hydrochloride. This reaction forms a semicarbazone, which is a significantly more stable molecule.

Signaling Pathways and Logical Relationships

The overall synthesis workflow can be visualized as a linear progression from the starting material to the final product, with a critical unstable intermediate.

Caption: Synthesis workflow from adrenaline to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Method 1: Oxidation with Silver (I) Oxide and Subsequent Semicarbazone Formation

This method involves the use of silver (I) oxide as the oxidizing agent.

Step 1: Oxidation of Adrenaline to Adrenochrome [1]

-

Prepare a suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol or ethanol.

-

Stir the suspension for approximately 10 minutes at room temperature.

-

Separate the alcoholic adrenochrome solution by filtration to remove the silver oxide residue.

-

The resulting filtrate, which contains the unstable adrenochrome, should be used immediately in the next step.

Step 2: Formation of this compound [1]

-

To the freshly prepared adrenochrome solution, add a solution of 2 parts by weight of sodium acetate dissolved in 2 to 3 parts of water.

-

Subsequently, add a solution of 2 parts by weight of semicarbazide hydrochloride dissolved in 2 to 3 parts of water.

-

A precipitate of red-orange prismatic needles of this compound will form.

-

Separate the precipitate by filtration.

Step 3: Purification [1]

-

Recrystallize the crude this compound from diluted ethanol.

-

The final product is adrenochrome mono-semicarbazone dihydrate.

Method 2: Oxidation with Persulfate and a Copper Catalyst

This method utilizes a persulfate salt as the oxidizing agent, with a copper salt acting as a catalyst.

Step 1: Oxidation of Adrenaline

-

A detailed protocol from the patent literature suggests dissolving adrenaline or its salt in an aqueous medium and reacting it with a persulfate in the presence of a water-soluble copper salt at a pH of 4 to 8.

Step 2: Formation of this compound [2]

-

To the resulting adrenochrome solution from the oxidation step, add a solution of semicarbazide hydrochloride (0.212 mole) and potassium acetate (0.42 mole) dissolved in 150 ml of water.

-

The addition should be carried out over 15 minutes while maintaining the temperature below 10°C.

-

Stir the reaction mixture for an additional 2 hours to allow for the crystallization of the product.

-

Collect the crude this compound powder by filtration, wash with water, and dry.

Quantitative Data

The following tables summarize the quantitative data extracted from various sources.

| Parameter | Value | Reference |

| This compound (Adrenochrome Monosemicarbazone) | ||

| Molecular Formula | C₁₀H₁₂N₄O₃ | |

| Molecular Weight | 236.23 g/mol | |

| Melting Point | ~203°C (with decomposition) | [1] |

| Solubility | Slightly soluble in water and ethanol; Insoluble in ether and chloroform. |

| Reactant | Molar Ratio (relative to Adrenochrome) | Reference |

| Semicarbazide Hydrochloride | 0.9 to 1.2 |

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

References

Physicochemical Properties of Adrenochrome Semicarbazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Adrenochrome semicarbazone, also known as carbazochrome, is a derivative of adrenochrome, the oxidation product of epinephrine.[1] While adrenochrome itself is unstable, the semicarbazone derivative is a stable compound used medically as a hemostatic agent to reduce capillary bleeding.[1][2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its proposed mechanism of action.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of adrenochrome semicarbazone.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₄O₃ | [3][4][5] |

| Molar Mass | 236.23 g/mol | [3][4][5][6] |

| Appearance | Orange-red to dark orange crystalline solid/powder. | [3] |

| Melting Point | See Table 2 for a comparison of reported values. | [3][7] |

| Solubility | See Table 3 for detailed solubility data. | [3][4][8] |

| pKa (Predicted) | 12.38 ± 0.40 | [3] |

| UV Absorption Max (λmax) | 358 nm | [4] |

Quantitative Data Summary

Table 2: Reported Melting Points

The melting point of adrenochrome semicarbazone is consistently reported with decomposition. Variations in reported values may be attributed to different experimental conditions, such as heating rate and purity of the sample.

| Melting Point (°C) | Notes | Source(s) |

| 203 (decomposition) | Recrystallized from diluted ethanol. | [7] |

| Not lower than 220 (decomposition) | - | [3] |

| ~203 (decomposition) | - | [9] |

Table 3: Solubility Data

Adrenochrome semicarbazone exhibits limited solubility in water and common organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble, especially when heated. | [2][3] |

| Ethanol | Slightly soluble. | [3] |

| Diethyl Ether | Insoluble. | [3] |

| Chloroform | Insoluble. | [3] |

| Dimethylformamide (DMF) | 1 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [4] |

Experimental Protocols

Synthesis of Adrenochrome Semicarbazone

This protocol is based on the method described in U.S. Patent 2,506,294.[7]

Objective: To synthesize adrenochrome semicarbazone from adrenaline via an adrenochrome intermediate.

Materials:

-

Adrenaline (Epinephrine)

-

Silver Oxide (Ag₂O) or other suitable oxidizing agent

-

Methanol or Ethanol

-

Water

-

Semicarbazide Hydrochloride

-

Sodium Acetate

Procedure:

-

Oxidation of Adrenaline: A suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol is stirred for approximately 10 minutes. This process oxidizes the adrenaline to adrenochrome.[7]

-

Isolation of Adrenochrome: The alcoholic adrenochrome solution is separated by filtration to remove the silver oxide. The filtrate is then quickly evaporated to dryness at a low temperature under vacuum to obtain red crystals of adrenochrome.[7]

-

Formation of Semicarbazone: The crystalline adrenochrome is dissolved in 45 to 50 parts by weight of water. To this solution, a solution of 2 parts sodium acetate in 2 to 3 parts water and a solution of 2 parts semicarbazide hydrochloride in 2 to 3 parts water are added.[7]

-

Precipitation and Recrystallization: The formed precipitate, consisting of red-orange prismatic needles of adrenochrome semicarbazone, is separated by filtration. The crude product is then recrystallized from diluted ethanol to yield the purified dihydrate form.[7]

Protocol for Melting Point Determination

Objective: To determine the melting point range of a crystalline solid sample of adrenochrome semicarbazone.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: The adrenochrome semicarbazone sample must be completely dry and in the form of a fine powder. If necessary, grind the crystalline sample using a mortar and pestle.[10]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point range is T₁ - T₂. Note any decomposition (e.g., darkening of the sample).

-

-

Replicates: Repeat the measurement with a fresh sample to ensure consistency.

Protocol for UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of adrenochrome semicarbazone.

Apparatus:

-

UV-Visible Spectrophotometer (double beam recommended)

-

Matched quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent in which adrenochrome semicarbazone is soluble and that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or a buffered aqueous solution). The choice of solvent can influence the λmax.[11][12][13]

-

Solution Preparation: Prepare a dilute stock solution of adrenochrome semicarbazone by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent. The concentration should be chosen to yield an absorbance reading between 0.2 and 1.0 at λmax.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range to be scanned (e.g., 200-600 nm).

-

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan to zero the instrument.[14]

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

-

Place the sample cuvette back into the spectrophotometer.

-

Run the spectral scan.

-

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Mechanism of Action

Adrenochrome semicarbazone functions as a hemostatic agent by acting as an alpha-1 (α₁) adrenergic receptor agonist.[15] This interaction initiates a well-defined intracellular signaling cascade.

Signaling Pathway:

-

Receptor Binding: Adrenochrome semicarbazone binds to α₁-adrenergic receptors on the surface of vascular smooth muscle cells and platelets.[8][16] These receptors are G-protein coupled receptors (GPCRs), specifically linked to the Gq/11 family of G-proteins.[3][15]

-

G-Protein Activation: Receptor binding activates the Gq protein, which in turn activates the enzyme Phospholipase C (PLC).[3][5]

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][17]

-

Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytoplasm.[3][15][17]

-

Protein Kinase C Activation: The increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC).[15][17]

-

Physiological Response: The elevated intracellular Ca²⁺ and activated PKC lead to the contraction of smooth muscle cells, resulting in vasoconstriction (narrowing of blood vessels). This reduces blood flow at the site of injury and promotes hemostasis.[18] On platelets, this pathway facilitates aggregation and the formation of a platelet plug.[16]

References

- 1. CH651826A5 - METHOD FOR PRODUCING ADRENOCHROME. - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. This compound | C10H12N4O3 | CID 2557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Adrenochrome - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. 182.160.97.198:8080 [182.160.97.198:8080]

- 12. m.youtube.com [m.youtube.com]

- 13. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 14. 9afi.com [9afi.com]

- 15. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Carbazochrome on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazochrome is a hemostatic agent utilized to reduce capillary and parenchymal bleeding. Its mechanism of action is centered on the promotion of platelet aggregation, a critical step in the formation of a primary hemostatic plug. This technical guide delineates the molecular signaling pathways through which this compound is understood to exert its effects on platelets. While clinical studies support its efficacy in combination with other agents in reducing blood loss, this document focuses on the core cellular and molecular mechanisms. It is important to note that while the qualitative mechanism is described in the literature, specific quantitative in vitro data on this compound's direct effects on platelet aggregation is sparse. Therefore, where specific data for this compound is unavailable, illustrative data for other well-characterized α-adrenergic agonists is provided to represent the expected physiological response.

Core Mechanism of Action: α-Adrenergic Receptor-Mediated Signaling

The primary mechanism by which this compound promotes platelet aggregation is through its action as an agonist at α-adrenergic receptors on the platelet surface.[1] This interaction initiates a well-defined intracellular signaling cascade, leading to platelet activation, shape change, and aggregation.

Signaling Pathway

This compound, an oxidation product of adrenaline, interacts with α-adrenoreceptors, which are Gq-protein coupled receptors on the surface of platelets.[1][2] This binding event triggers the following sequence of intracellular events:

-

Gq Protein Activation: The binding of this compound to the α-adrenoreceptor activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq subunit stimulates the membrane-bound enzyme phospholipase C.

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Calmodulin and Myosin Light Chain Kinase (MLCK) Activation: The elevated intracellular calcium levels lead to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK).

-

Platelet Shape Change and Aggregation: MLCK phosphorylates the myosin light chains, which allows the myosin crossbridge to interact with actin filaments. This results in the contraction of the platelet's cytoskeleton, causing a shape change from a discoid to a spherical form with pseudopods. This shape change, along with the activation of surface integrins (like GPIIb/IIIa), promotes the aggregation of platelets to form a hemostatic plug.

-

Release of Granule Contents: The signaling cascade also induces the release of platelet granule contents, including adenosine diphosphate (ADP), serotonin, and von Willebrand factor (vWF), which further amplify the aggregation response by activating other platelets.[2]

Quantitative Data on Platelet Aggregation

| Agonist | α-Adrenergic Agonist (Epinephrine) Concentration | Effect on Platelet Aggregation | Reference |

| ADP (low dose) | 0.1 - 1 µM | Potentiation of aggregation | [3] |

| ADP (high dose) | 1 - 10 µM | Biphasic aggregation, with a second wave dependent on thromboxane A2 and released ADP | [4] |

| Collagen (low dose) | 0.5 - 2 µg/mL | Potentiation of aggregation | [5] |

| Epinephrine alone | 1 - 10 µM | Induces platelet aggregation | [3] |

Disclaimer: The data presented in this table is for epinephrine, a known α-adrenergic agonist, and is used for illustrative purposes due to the lack of specific in vitro platelet aggregation data for this compound in the reviewed scientific literature.

Experimental Protocols

The following protocols describe standard methodologies used to assess the effects of compounds like this compound on platelet function in vitro.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the "gold standard" method for measuring platelet aggregation.

4.1.1 Materials and Reagents

-

Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.

-

3.2% Sodium Citrate anticoagulant.

-

Platelet agonists (e.g., ADP, collagen, epinephrine).

-

This compound (or other test compound).

-

Phosphate Buffered Saline (PBS).

-

Light Transmission Aggregometer.

4.1.2 Procedure

-

Blood Collection: Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Carefully aspirate the PRP and transfer it to a clean polypropylene tube.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Re-centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to obtain PPP (supernatant).

-

Aspirate the PPP and transfer it to a separate tube. The PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Aggregation Assay:

-

Pipette the adjusted PRP into aggregometer cuvettes with a small stir bar.

-

Place the cuvettes in the heating block of the aggregometer at 37°C and allow them to equilibrate for at least 5 minutes.

-

Set the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP.

-

Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2 minutes).

-

Add the platelet agonist (e.g., ADP, collagen) to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated from the change in light transmission.

-

Dose-response curves can be generated by testing a range of this compound concentrations.

-

IC50 or EC50 values can be calculated from these curves.

-

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. The effects of alpha adrenergic agents on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Severe bleeding and absent ADP-induced platelet aggregation associated with inherited combined CalDAG-GEFI and P2Y12 deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collagen-platelet interaction. Type V(A-B) collagen induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Carbazochrome for Structural Elucidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation of Carbazochrome. This compound, also known as adrenochrome monosemicarbazone, is a hemostatic agent derived from the oxidation of adrenaline.[1][2][3] Its structural integrity and purity are paramount for its therapeutic efficacy and safety. This document details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in characterizing the molecular structure of this compound.

Molecular Structure of this compound

This compound has the chemical formula C₁₀H₁₂N₄O₃ and a molecular weight of 236.23 g/mol .[2][3][4] The structural elucidation relies on confirming the presence of its key functional groups and the overall molecular framework.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound.

Table 1: UV-Visible Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Ethanol/Water | ~350 | Not Reported | The conjugated system of the indolinedione derivative is responsible for absorption in this region. Analysis methods often use 350 nm for detection. |

| Aqueous Solution (Adrenochrome) | 220, 300, 485 | 21380, 10230, 4365 M⁻¹cm⁻¹ | Data for the related compound adrenochrome provides insight into the core chromophore.[5] |

Table 2: Infrared (IR) Spectroscopic Data (Predicted)

Based on its functional groups, the following characteristic absorption bands are expected for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Medium, Broad | O-H Stretch (hydroxyl group) |

| 3400 - 3100 | Medium | N-H Stretch (amine and amide) |

| 3000 - 2850 | Medium | C-H Stretch (aliphatic) |

| ~1680 | Strong | C=O Stretch (ketone in the indole ring) |

| ~1650 | Strong | C=O Stretch (amide in semicarbazone) |

| 1620 - 1580 | Medium-Strong | C=N Stretch (semicarbazone) and C=C Stretch (aromatic-like ring) |

| 1400 - 1200 | Medium | C-N Stretch |

| 1250 - 1050 | Medium-Strong | C-O Stretch (hydroxyl group) |

Table 3: ¹H and ¹³C NMR Spectroscopic Data (Predicted in DMSO-d₆)

The predicted chemical shifts are based on the chemical environment of the protons and carbons in the this compound structure.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic-like CH | 6.5 - 7.5 | C=O (Ketone) | >180 |

| N-H (Amide) | 8.0 - 10.0 | C=O (Amide) | ~160-170 |

| O-H | 4.0 - 5.5 | C=N | ~150-160 |

| CH-OH | 4.5 - 5.0 | Aromatic-like C | 110 - 150 |

| CH₂ | 3.0 - 3.5 | CH-OH | 60 - 70 |

| N-CH₃ | 2.5 - 3.0 | CH₂ | 40 - 50 |

| NH₂ | 6.0 - 7.5 | N-CH₃ | 30 - 40 |

Table 4: Mass Spectrometry (MS) Data

| Ion Type | m/z Value | Possible Fragment Structure/Loss |

| Molecular Ion [M]⁺ | 236 | C₁₀H₁₂N₄O₃ |

| Fragment Ion | 177 | [M - CONHNH₂]⁺ |

| Fragment Ion | 169 | Observed[4] |

| Fragment Ion | 149 | [M - CONHNH₂ - CO]⁺ |

| Fragment Ion | 147 | Observed[4] |

| Fragment Ion | 146 | Observed[4] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

-

Objective: To determine the wavelengths of maximum absorbance (λmax) which correspond to electronic transitions within the molecule's chromophore.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol or methanol) in a 100 mL volumetric flask to create a stock solution.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

-

The final concentration should be adjusted to ensure the maximum absorbance is within the instrument's linear range (typically 0.2 - 1.0 Absorbance Units).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction from 200 to 800 nm.

-

Rinse the cuvette with the sample solution before filling it.

-

Record the absorption spectrum of the this compound solution over the same wavelength range.

-

Identify the λmax values from the resulting spectrum.

-

-

Objective: To identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or pellet press.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Objective: To elucidate the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

-

Data Acquisition:

-

¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

-

-

-

Objective: To determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).

-

A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatograph (LC-MS).

-

Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).

-

The spectrum will show the protonated molecule [M+H]⁺ (in ESI positive mode) or the molecular ion M⁺ (in EI mode), confirming the molecular weight.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the structural elucidation of this compound.

Caption: Logical flow of a mass spectrometry experiment for this compound.

References

The Cellular and Molecular Landscape of Carbazochrome in Hemostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome is a hemostatic agent utilized to control capillary and parenchymal bleeding. An oxidation product of adrenaline, it exerts its effects by promoting platelet aggregation and enhancing the integrity of the vascular endothelium. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development in the field of hemostasis.

Cellular and Molecular Mechanisms of Action

This compound's hemostatic properties arise from its dual action on two key components of hemostasis: platelets and the vascular endothelium.

Effects on Platelets: Promoting Aggregation

This compound is an antihemorrhagic agent that promotes the cessation of blood flow by inducing the aggregation and adhesion of platelets to form a primary platelet plug.[1] This action is mediated through its interaction with α-adrenoreceptors on the platelet surface.[1][2]

The binding of this compound to these Gq protein-coupled receptors initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the dense tubular system of the platelet, leading to an increase in intracellular free calcium concentration.[1]

-

Platelet Activation Cascade: The rise in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a series of events:

-

Activation of Phospholipase A2 (PLA2) and subsequent synthesis of thromboxane A2 (TxA2), a potent platelet agonist.[1]

-

Binding of calcium to calmodulin, which in turn activates myosin light-chain kinase, leading to platelet shape change.[1]

-

Release of platelet granules containing serotonin, ADP, von Willebrand factor (vWF), and platelet-activating factor (PAF), which further amplify the aggregation response.[1]

-

This cascade of events results in a rapid aggregation of platelets at the site of vascular injury, forming a primary hemostatic plug.

Effects on the Vascular Endothelium: Enhancing Barrier Function

This compound, particularly its derivative this compound sodium sulfonate (CSS), plays a crucial role in reducing vascular hyperpermeability.[3][4] It enhances the resistance of capillaries to damage, reduces their permeability, and promotes the retraction of broken capillary ends to control bleeding.[3]

The molecular mechanism underlying this effect involves the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells.[4] Vasoactive agents like thrombin and bradykinin typically induce an increase in endothelial permeability by stimulating PLC, leading to the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin at cell-cell junctions. This compound counteracts this by:

-

Inhibiting Phosphoinositide Hydrolysis: this compound sodium sulfonate has been shown to concentration-dependently reduce the formation of inositol triphosphate induced by agonists like thrombin and bradykinin.[4]

-

Preserving Endothelial Junction Integrity: By inhibiting this signaling pathway, this compound prevents the formation of actin stress fibers and the disruption of VE-cadherin, thereby stabilizing the endothelial barrier.[4]

Quantitative Data on the Hemostatic Effects of this compound

The majority of available quantitative data on this compound's efficacy comes from clinical studies, often in combination with other hemostatic agents like tranexamic acid (TXA). These studies consistently demonstrate a significant reduction in blood loss in various surgical settings.

| Parameter | Study Population | Intervention | Key Findings | Reference |

| Total Blood Loss | Patients undergoing Total Knee Arthroplasty | TXA + Topical and Intravenous CSS (Group A) vs. TXA only (Group D) | Group A: 609.92 ± 221.24 mLGroup D: 1158.26 ± 334.13 mL (P < .05) | [5] |

| Total Blood Loss | Patients undergoing Total Hip Arthroplasty | TXA + Intravenous and Topical CSS (Group A) vs. TXA only (Group D) | Group A: 605.0 ml (SD 235.9)Group D: 1,064.9 ml (SD 318.3) (p < 0.001) | [6] |

| Red Blood Cell (RBC) Transfusion | Trauma patients receiving TXA | CSS + TXA vs. TXA only | CSS administration was an independent factor for the reduction of RBC transfusion. | [7] |

| Inhibition of Phosphoinositide Hydrolysis | Cultured porcine aortic endothelial cells | This compound sodium sulfonate (AC-17) | Concentration-dependent reduction of [(3)H]inositol triphosphate formation induced by bradykinin and thrombin at concentrations of 0.1-10 M. | [4] |

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a standard method for assessing the in vitro effect of this compound on platelet aggregation.

Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

-

Add a stir bar to a fresh cuvette containing PRP and place it in the aggregometer.

-

Add a known concentration of this compound (or vehicle control) and incubate for a specified time.

-

Add a platelet agonist (e.g., ADP, collagen, epinephrine) to induce aggregation.

-

Record the change in light transmission over time until a maximal aggregation response is observed.

-

-

Data Analysis:

-

The results are typically expressed as the maximum percentage of aggregation.

-

Dose-response curves can be generated to determine the IC50 of this compound for inhibiting agonist-induced platelet aggregation.

-

Endothelial Barrier Function Assay (Transendothelial Permeability Assay)

This protocol is based on the methodology described by Sendo et al. (2003) to evaluate the effect of this compound on endothelial permeability.

Principle: This assay measures the passage of a tracer molecule (e.g., albumin-conjugated Evans blue or FITC-dextran) across a confluent monolayer of endothelial cells cultured on a porous membrane. An increase in permeability is indicated by a higher concentration of the tracer in the lower chamber.

Methodology:

-

Cell Culture:

-

Culture endothelial cells (e.g., porcine aortic endothelial cells) on porous Transwell® inserts until a confluent monolayer is formed.

-

-

Assay Procedure:

-

Wash the endothelial cell monolayer with an appropriate assay buffer.

-

Add this compound sodium sulfonate at various concentrations to the upper chamber and incubate.

-

Introduce a permeability-inducing agent (e.g., thrombin, bradykinin) to the upper chamber.

-

Add a tracer molecule (e.g., albumin-conjugated Evans blue) to the upper chamber.

-

At various time points, collect samples from the lower chamber.

-

-

Quantification:

-

Measure the concentration of the tracer in the lower chamber samples using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

Calculate the permeability coefficient or express the data as a percentage of the control (vehicle-treated) group.

-

Immunofluorescence Staining for Endothelial Junction and Cytoskeletal Proteins

This protocol allows for the visualization of this compound's effect on the integrity of endothelial cell junctions and the actin cytoskeleton.

Principle: Immunofluorescence uses fluorescently labeled antibodies to detect the localization of specific proteins within cells.

Methodology:

-

Cell Culture and Treatment:

-

Grow endothelial cells on glass coverslips.

-

Treat the cells with a permeability-inducing agent in the presence or absence of this compound.

-

-

Fixation and Permeabilization:

-

Fix the cells with a solution such as 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent like Triton X-100.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody against VE-cadherin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

To visualize the actin cytoskeleton, stain with fluorescently labeled phalloidin.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope.

-

-

Analysis:

-

Assess the continuity of VE-cadherin staining at cell-cell junctions and the organization of actin stress fibers.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's hemostatic effects.

Caption: this compound-induced platelet signaling pathway.

Caption: this compound's effect on endothelial cell signaling.

Caption: Workflow for Platelet Aggregation Assay.

Conclusion

This compound is a multifaceted hemostatic agent that effectively controls bleeding by acting on both platelets and the vascular endothelium. Its molecular mechanisms, centered on the activation of platelet α-adrenoreceptors and the inhibition of endothelial phosphoinositide hydrolysis, provide a solid foundation for its clinical utility. The quantitative data from clinical trials supports its efficacy in reducing blood loss. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this compound and the development of novel hemostatic agents. Further preclinical studies focusing on generating precise quantitative data, such as IC50 values for platelet inhibition and direct measures of endothelial permeability reduction, will be invaluable in refining our understanding of this compound.

References

- 1. This compound sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transregulation of the alpha2-adrenergic signal transduction pathway by chronic beta-blockade: a novel mechanism for decreased platelet aggregation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transendothelial Electrical Resistance Measurement across the Blood-Brain Barrier: A Critical Review of Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Carbazochrome's Role in Capillary Resistance and Permeability: A Technical Guide

Abstract

Carbazochrome, a derivative of adrenaline, is a hemostatic agent with a mechanism of action centered on the modulation of capillary function.[1][2] Unlike systemic hemostatic agents that primarily influence the coagulation cascade, this compound's efficacy is attributed to its direct effects on the microvasculature, specifically its ability to increase capillary resistance and decrease capillary permeability.[3][4][5] This guide provides an in-depth review of the molecular mechanisms, experimental evidence, and relevant protocols associated with this compound's role in maintaining vascular barrier integrity. Through a synthesis of preclinical and clinical data, we delineate its signaling pathways and quantify its therapeutic effects.

Mechanism of Action at the Endothelial Level

This compound's primary influence on capillary integrity stems from its ability to stabilize the endothelial barrier, counteracting the effects of various vasoactive agents that promote vascular leakage.

Reversal of Endothelial Barrier Dysfunction

Studies on cultured endothelial cells have demonstrated that this compound sodium sulfonate (CSS), a water-soluble form of this compound, can reverse the hyperpermeability induced by agents like thrombin, tryptase, and bradykinin.[6][7] The core mechanism involves the inhibition of agonist-induced phosphoinositide (PI) hydrolysis.[7][8] By blocking this pathway, this compound prevents the cascade of intracellular events that leads to the breakdown of endothelial cell junctions.

This stabilization is achieved by:

-

Reducing Intracellular Actin Stress Fiber Formation: Vasoactive agents typically induce the formation of actin stress fibers, which generate contractile forces within endothelial cells, pulling them apart and creating intercellular gaps. This compound has been shown to reverse this process.[6][7]

-

Restoring Intercellular Tight Junctions: Consequently, by preventing cellular contraction, this compound helps maintain the integrity of cell-to-cell adhesions, particularly those mediated by VE-cadherin, a key component of endothelial adherens junctions.[7]

The signaling pathway is illustrated below.

Caption: this compound's mechanism for decreasing endothelial permeability.

Hemostatic Action via Platelet Aggregation

In addition to its direct effects on the endothelium, this compound also contributes to hemostasis by promoting platelet aggregation. It is the semicarbazone of adrenochrome and interacts with α-adrenoreceptors on the surface of platelets.[9][10] This interaction activates a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium, which in turn triggers platelet shape change and the release of pro-aggregatory molecules.[10]

Caption: this compound's mechanism for inducing platelet aggregation.

Quantitative Data from Clinical Investigations

The clinical efficacy of this compound, typically administered as this compound Sodium Sulfonate (CSS), has been most extensively studied in surgical settings, often in combination with the antifibrinolytic agent tranexamic acid (TXA). These studies provide robust quantitative data on its ability to reduce blood loss.

Table 1: Efficacy of this compound Sodium Sulfonate (CSS) in Orthopedic Surgery

| Study / Procedure | Treatment Groups | Total Blood Loss (mL, mean ± SD) | Hidden Blood Loss (mL, mean ± SD) | Hemoglobin Drop (g/L, mean ± SD) | Transfusion Rate | Citation(s) |

| Total Knee Arthroplasty (TKA) | A: TXA + Topical & IV CSS | 609.92 ± 221.24 | - | - | No difference | [11] |

| D: TXA Only | 1158.26 ± 334.13 | - | - | among groups | [11] | |

| Total Hip Arthroplasty (THA) | A: TXA + Topical & IV CSS | 605.0 ± 235.9 | - | 21.0 ± 7.8 | 0% | [6][12] |

| D: TXA Only | 1064.9 ± 318.3 | - | 32.0 ± 7.5 | 14% | [6][12] | |

| THA | A: TXA + Topical CSS | 668.84 ± 230.95 | - | - | 0% | [13] |

| B: TXA Only | 940.96 ± 359.22 | - | - | 4% | [13] | |

| C: Placebo | 1166.52 ± 342.85 | - | - | 16% | [13] | |

| Meta-Analysis (Hip & Knee Arthroplasty) | CSS + TXA | Mean Difference: -230.92 mL | Mean Difference: -220.52 mL | Mean Difference: -0.59 g/dL | Reduced | [14] |

| TXA Only | (vs. TXA alone) | (vs. TXA alone) | (vs. TXA alone) | [14] |

Table 2: Efficacy of this compound in Other Conditions

| Condition | Study Design | Treatment Groups | Key Quantitative Outcome | Result | Citation(s) |

| Dengue Vascular Permeability | Randomized, Placebo-Controlled Trial | AC-17 (CSS): n=45 | Incidence of Shock | 8.9% | [15] |

| Placebo: n=50 | 6.0% (p=0.44, not significant) | [15] | |||

| Colonic Diverticular Bleeding | Propensity Score Matching Analysis | CSS: n=14,379 | In-hospital Mortality | 0.6% vs 0.5% (not significant) | [4] |

| Control: n=14,379 | Blood Transfusion | No significant difference | [4] | ||

| Refractory Chronic Prostatitis | Clinical Trial | This compound: n=50 | Pain Score (0-10) | Baseline: 3.2 ± 2.1 -> 8 Weeks: 1.1 ± 1.8 | [16] |

Note: Data is extracted from published studies and presented for comparative purposes. "SD" denotes Standard Deviation. "-" indicates data not reported in the abstract.

Key Experimental Protocols

To facilitate reproducibility and further research, this section details the methodologies employed in pivotal studies investigating this compound.

Protocol: Assessment of this compound's Effect on Postoperative Blood Loss

This protocol is a composite based on randomized controlled trials in total joint arthroplasty.[6][11][13]

-

Study Design: A prospective, randomized, placebo-controlled trial.

-

Patient Population: Patients undergoing primary unilateral total knee or hip arthroplasty. Exclusion criteria include pre-existing coagulopathy, severe renal or hepatic disease, and known allergy to study medications.

-

Randomization and Blinding: Patients are randomly allocated into treatment groups (e.g., TXA + CSS vs. TXA only). Both patients and assessors are blinded to the treatment allocation.

-

Intervention:

-

Group A (Intervention): Receives intravenous (IV) and/or topical administration of this compound Sodium Sulfonate (CSS) in addition to a standard TXA regimen. A typical dose might be 100 mg of CSS in 100 mL saline administered intravenously before tourniquet release and/or 100 mg in 50 mL saline applied topically to the surgical site.

-

Group D (Control): Receives a standard TXA regimen plus a matching placebo (e.g., saline) administered intravenously and/or topically.

-

-

Primary Endpoint - Total Blood Loss (TBL): Calculated using the Gross formula or Nadler's formula, which considers patient's blood volume and the change in hematocrit from pre-operation to a specified postoperative day (e.g., day 3 or 5).

-

Secondary Endpoints:

-

Hidden Blood Loss (HBL): TBL minus intraoperative blood loss.

-

Hemoglobin (Hb) level drop.

-

Transfusion requirements.

-

Inflammatory markers (e.g., C-reactive protein, IL-6).

-

Incidence of thromboembolic events (e.g., DVT, PE), monitored via Doppler ultrasonography.

-

-

Statistical Analysis: Comparison between groups is performed using Student’s t-test or Mann-Whitney U test for continuous variables and chi-squared test for categorical variables. A p-value < 0.05 is considered statistically significant.

Caption: A generalized workflow for a clinical trial evaluating this compound.

Protocol: In Vitro Assessment of Endothelial Barrier Function

This protocol is based on the methodology used to investigate the molecular action of CSS (referred to as AC-17 in the study) on endothelial cells.[7][8]

-

Cell Culture: Porcine Aortic Endothelial Cells (PAECs) are cultured in monolayers on microporous membranes (e.g., Transwell inserts) until a confluent barrier is formed.

-

Induction of Hyperpermeability: The endothelial monolayer is treated with a vasoactive agent known to increase permeability, such as thrombin (e.g., 10 U/mL) or bradykinin (e.g., 1 µM), added to the culture medium.

-

Treatment: this compound sodium sulfonate (AC-17) is added to the medium at various concentrations (e.g., 0.1–10 µM) simultaneously with or prior to the vasoactive agent.

-

Measurement of Endothelial Permeability: The barrier function is quantified by measuring the transendothelial transport of a tracer molecule. A common method is to add albumin-conjugated Evans blue dye to the upper chamber of the Transwell insert. After a set incubation period (e.g., 30 minutes), the concentration of the dye that has passed through the endothelial monolayer into the lower chamber is measured spectrophotometrically. A decrease in the amount of transported dye in the this compound-treated groups compared to the control (vasoactive agent alone) indicates a reversal of barrier dysfunction.

-

Immunofluorescence Analysis (for mechanistic insight): To visualize cellular changes, cells are fixed, permeabilized, and stained with fluorescent probes. For example, Phalloidin can be used to stain F-actin to observe stress fiber formation, and antibodies against VE-cadherin can be used to visualize the integrity of adherens junctions.

Methods for Measuring Capillary Function

A comprehensive understanding of this compound's effects requires robust methods for quantifying capillary resistance and permeability.

-

Hydraulic Conductivity (Lp): This is a measure of how easily water flows across the capillary wall and is a primary indicator of permeability. The Landis micro-occlusion technique is a classic in vivo method where a single microvessel is cannulated and perfused. By occluding the vessel downstream, the initial rate of fluid movement out of the vessel (measured by tracking red blood cell movement) is used to calculate Lp under a known hydrostatic pressure.[17]

-

Solute Permeability Coefficient (Ps): This measures the permeability of the capillary wall to specific solutes. It is often determined by introducing fluorescently labeled molecules (e.g., dextrans of various sizes) into the circulation or perfusate and measuring their rate of extravasation into the surrounding tissue using fluorescence microscopy.[17]

-

Transendothelial Electrical Resistance (TEER): In in vitro models using endothelial cell monolayers on permeable supports, TEER provides a real-time, non-invasive measurement of barrier integrity. A decrease in electrical resistance corresponds to increased permeability.[18]

-

Non-invasive Impedance Method: For clinical skin assessment, a proposed method involves measuring the electric resistance of a skin area before and after applying negative pressure, with changes correlating to capillary permeability.[19]

Conclusion

This compound is a hemostatic agent that uniquely targets the microvasculature. Its mechanism involves a dual action: stabilizing the endothelial barrier to reduce permeability and promoting platelet aggregation to facilitate primary hemostasis. The stabilization of endothelial cells is mediated by the inhibition of phosphoinositide hydrolysis, which prevents the formation of actin stress fibers and preserves the integrity of intercellular junctions.[6][7] Quantitative data from clinical trials, particularly in orthopedic surgery, demonstrates its efficacy in reducing perioperative blood loss when used adjunctively.[11][14] However, its effectiveness in conditions driven by severe systemic vascular leakage, such as dengue, or in cases of significant arterial bleeding, remains unproven.[4][15] Future research should focus on elucidating the full spectrum of its molecular targets within the endothelium and exploring its therapeutic potential in other clinical scenarios characterized by capillary fragility and microvascular hemorrhage.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adrenochrome | Description, Properties, History, Popular Culture, & Conspiracy Theories | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of this compound Sodium Sulfonate in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound sodium sulfonate is not effective for prevention of post-gastric endoscopic submucosal dissection bleeding: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Hemostatic and Anti-Inflammatory Effects of this compound Sodium Sulfonate in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound sodium sulfonate combined with tranexamic acid on hemostasis and inflammation during perioperative period of total hip arthroplasty: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimizing blood management in arthroplasty: a meta-analysis of this compound sodium sulfonate and Tranexamic acid combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Failure of this compound sodium sulfonate (AC-17) to prevent dengue vascular permeability or shock: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound sodium sulfonate on refractory chronic prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [Method of the determination of skin capillary permeability] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Carbazochrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome, a derivative of adrenaline, has long been utilized for its hemostatic properties, primarily in the management of capillary bleeding. Emerging evidence from clinical observations, particularly in surgical settings, has illuminated its potential as an anti-inflammatory agent. This technical guide provides an in-depth exploration of the current understanding of this compound's anti-inflammatory properties, detailing its mechanism of action, summarizing key experimental findings, and outlining established research protocols. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound beyond hemostasis.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of a multitude of diseases. This compound, and its water-soluble form this compound sodium sulfonate (CSS), has demonstrated a consistent ability to mitigate postoperative inflammation in various clinical scenarios.[1][2][3] This has been evidenced by a reduction in key inflammatory biomarkers, including C-reactive protein (CRP), interleukin-6 (IL-6), and erythrocyte sedimentation rate (ESR).[2][3] Although the precise molecular mechanisms underpinning these anti-inflammatory effects are not fully elucidated, preclinical research points towards a primary role in maintaining endothelial barrier function and modulating specific intracellular signaling pathways.

Mechanism of Action

The anti-inflammatory action of this compound appears to be multifaceted, with the most compelling evidence centered on its effects on the vascular endothelium.

Stabilization of Endothelial Barrier Function

Inflammation is often characterized by increased vascular permeability, leading to edema and extravasation of inflammatory cells. In vitro studies have demonstrated that this compound (referred to as AC-17 in some literature) can reverse the endothelial barrier dysfunction induced by various inflammatory mediators, including thrombin, bradykinin, and tryptase.[4] This effect is achieved by preventing the formation of intracellular actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[4] By stabilizing the endothelial barrier, this compound limits the leakage of plasma and the migration of leukocytes to the site of inflammation.

Inhibition of Phosphoinositide Hydrolysis

A key preclinical study by Sendo et al. (2003) revealed that this compound inhibits agonist-induced phosphoinositide hydrolysis in porcine aortic endothelial cells.[4] Inflammatory mediators like bradykinin and thrombin activate G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium levels and activate protein kinase C (PKC), respectively. This signaling cascade contributes to the increase in endothelial permeability. This compound was found to concentration-dependently reduce the formation of IP3 in response to bradykinin and thrombin, suggesting that its anti-inflammatory effect is, at least in part, mediated by the attenuation of this signaling pathway.[4]

It is important to note that this compound did not affect the increase in endothelial permeability caused by calcium ionophores, indicating that it acts upstream of the calcium influx.[4]

Caption: Proposed mechanism of this compound on endothelial cells.

Potential Effects on Other Inflammatory Pathways

While direct evidence is currently lacking, the observed reduction in systemic inflammatory markers suggests that this compound may influence other key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines. Furthermore, the relationship between this compound and the synthesis of prostaglandins and leukotrienes, potent lipid mediators of inflammation, remains an unexplored area of research. The potential antioxidant activity of this compound also warrants investigation, as oxidative stress is intricately linked with inflammation.[5]

Quantitative Data from Preclinical Studies

The available quantitative data from preclinical studies on the direct anti-inflammatory effects of this compound is limited. The most significant findings come from the in vitro study by Sendo et al. (2003).[4]

| Experimental Model | Parameter Measured | Inducer | This compound (AC-17) Concentration | Result | Reference |

| Cultured Porcine Aortic Endothelial Cells | Endothelial Barrier Dysfunction (Transendothelial transport of albumin-conjugated Evans blue) | Tryptase, Thrombin, Bradykinin | 0.1 - 1 µM | Reversal of barrier dysfunction | [4] |

| Cultured Porcine Aortic Endothelial Cells | [3H]inositol triphosphate formation | Bradykinin, Thrombin | 0.1 - 10 µM | Concentration-dependent reduction | [4] |

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment cited in this guide, based on the work of Sendo et al. (2003).[4]

In Vitro Assessment of Endothelial Barrier Function

Objective: To determine the effect of this compound on endothelial permeability induced by inflammatory mediators.

Materials:

-

Porcine aortic endothelial cells (PAECs)

-

Cell culture medium (e.g., Dulbecco's Modified Eagle Medium)

-

Fetal bovine serum

-

Penicillin-streptomycin

-

Trypsin-EDTA

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Evans blue dye

-

Bovine serum albumin (BSA)

-

Inflammatory mediators (e.g., thrombin, bradykinin)

-

This compound sodium sulfonate (AC-17)

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture PAECs in appropriate medium supplemented with fetal bovine serum and antibiotics. Passage cells upon reaching confluence.

-

Seeding on Transwells: Seed PAECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.

-

Induction of Hyperpermeability: Treat the endothelial cell monolayers with an inflammatory mediator (e.g., thrombin at a final concentration of 1 U/mL) in the presence or absence of varying concentrations of this compound (e.g., 0.1, 1, 10 µM).

-

Permeability Assay: Add Evans blue-conjugated BSA to the upper chamber of the Transwell inserts.

-

Sample Collection: At specified time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.

-

Quantification: Measure the concentration of the Evans blue-conjugated BSA in the lower chamber using a spectrophotometer at an absorbance of 620 nm.

-

Data Analysis: Calculate the permeability coefficient and compare the values between different treatment groups.

Caption: Experimental workflow for the in vitro endothelial permeability assay.

Areas for Future Research

The current body of preclinical research on the anti-inflammatory properties of this compound is promising but highlights several areas that require further investigation to fully understand its therapeutic potential.

-

Elucidation of Effects on Key Inflammatory Signaling Pathways: Direct investigation into the effects of this compound on the NF-κB and MAPK signaling pathways is crucial. This could involve in vitro studies using cell lines such as macrophages stimulated with lipopolysaccharide (LPS), followed by analysis of protein phosphorylation and nuclear translocation of key transcription factors.

-

Impact on Prostaglandin and Leukotriene Synthesis: Studies are needed to determine if this compound inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

-

In Vivo Anti-inflammatory Models: The efficacy of this compound in established in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, should be evaluated to provide quantitative data on its anti-edema and anti-inflammatory effects in a whole-organism context.

-

Role in Oxidative Stress: Investigating the potential antioxidant properties of this compound and its ability to modulate the production of reactive oxygen species (ROS) in inflammatory conditions would provide a more complete picture of its mechanism of action.

Conclusion

This compound demonstrates clear anti-inflammatory effects in clinical settings, which are supported by preclinical evidence of its ability to stabilize the vascular endothelium by inhibiting phosphoinositide hydrolysis. While its hemostatic properties are well-established, its potential as a dedicated anti-inflammatory agent warrants further rigorous preclinical investigation. A deeper understanding of its molecular targets and its effects on central inflammatory pathways will be instrumental in guiding its future clinical development and application for a broader range of inflammatory conditions. This technical guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

- 1. A radiochemical assay for detection of leukotriene B4 production from isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound sodium sulfonate (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 69-81-8: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Carbazochrome Derivatives: Chemical Structures and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome and its derivatives are a class of compounds derived from the oxidation of adrenaline, known primarily for their hemostatic properties. These agents are utilized in clinical settings to manage capillary and parenchymal bleeding. This technical guide provides a comprehensive overview of the chemical structures of key this compound derivatives, their synthesis, and their mechanism of action, with a focus on their role in platelet aggregation.

Core this compound Structures

The foundational molecule, this compound, is a semicarbazone derivative of adrenochrome.[1][2] Variations in this core structure, primarily through the addition of solubilizing groups, have led to the development of derivatives with improved pharmaceutical properties.

Key Derivatives and Their Chemical Structures:

-

This compound: The parent compound, formed by the reaction of adrenochrome with semicarbazide.[1][2]

-

This compound Sodium Sulfonate: A water-soluble derivative where a sodium sulfonate group is added to the indole ring, enhancing its bioavailability.[3]

-

This compound Salicylate: A salt of this compound with salicylic acid.

Below are the chemical structures of these primary this compound derivatives.

Table 1: Chemical Structures of Major this compound Derivatives

| Derivative Name | Chemical Structure |

| This compound | |

| This compound Sodium Sulfonate | |

| This compound Salicylate |

Note: Ideal chemical structure images would be generated here. As a text-based AI, placeholder descriptions are used.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives begins with the oxidation of adrenaline to form the unstable intermediate, adrenochrome.[2] Adrenochrome is then stabilized through a condensation reaction with a suitable agent, such as semicarbazide, to form the this compound core.

General Synthetic Workflow:

The overall synthesis can be conceptualized in the following stages:

Caption: General synthesis of this compound derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its derivatives are often proprietary. However, based on patent literature, a general procedure can be outlined.

Synthesis of Adrenochrome Monosemicarbazone (this compound):

-

Oxidation of Adrenaline: Adrenaline is oxidized in an aqueous medium using an oxidizing agent such as silver oxide or potassium ferricyanide to yield a solution of adrenochrome.[2] The reaction conditions, including pH and temperature, must be carefully controlled to prevent the degradation of the unstable adrenochrome intermediate.

-

Stabilization by Condensation: A solution of semicarbazide hydrochloride and a buffer, such as sodium acetate, is added to the adrenochrome solution.

-

Precipitation and Purification: The resulting precipitate of adrenochrome monosemicarbazone is collected by filtration. It can then be purified by recrystallization from a suitable solvent, such as diluted ethanol.

Synthesis of this compound Sodium Sulfonate:

The synthesis of the sodium sulfonate derivative involves the reaction of this compound with a sulfonating agent, such as sodium bisulfite, under controlled conditions. This is followed by purification steps to isolate the final product.

Pharmacological Activity and Mechanism of Action

This compound derivatives exert their hemostatic effect primarily by promoting platelet aggregation at the site of capillary bleeding.[1][4]

Quantitative Data on Hemostatic Activity